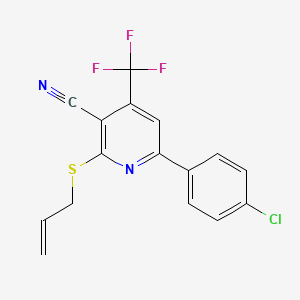![molecular formula C20H18N2O4 B11587829 4-[(3aS,4R,9bR)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11587829.png)
4-[(3aS,4R,9bR)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cyclopentaquinoline core with a benzoic acid moiety The presence of a nitro group and a methyl group further adds to its chemical diversity
準備方法
The synthesis of 4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID involves multiple steps. One common synthetic route starts with the preparation of the cyclopentaquinoline core, which is achieved through a series of cyclization reactions. The introduction of the nitro group is typically carried out via nitration reactions using nitric acid and sulfuric acid as reagents. The methyl group can be introduced through alkylation reactions using methyl iodide. Finally, the benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method .
化学反応の分析
4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include nitric acid, sulfuric acid, methyl iodide, hydrogen gas, palladium catalysts, and potassium permanganate. The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted benzoic acids.
科学的研究の応用
4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical structure allows it to interact with various molecular targets, making it a promising candidate for the treatment of diseases.
Industry: The compound is used in the development of new materials, including polymers and dyes.
作用機序
The mechanism of action of 4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but its ability to interact with multiple targets makes it a versatile compound in scientific research .
類似化合物との比較
4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID can be compared with other similar compounds, such as:
6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE: This compound lacks the benzoic acid moiety, making it less versatile in terms of chemical reactivity.
4-HYDROXY-2-QUINOLONES: These compounds have a hydroxyl group instead of a nitro group, leading to different chemical and biological properties.
BENZOIC ACID DERIVATIVES: Compounds with different substituents on the benzoic acid moiety can exhibit varying chemical and biological activities.
The uniqueness of 4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID lies in its combination of a cyclopentaquinoline core with a benzoic acid moiety, along with the presence of both nitro and methyl groups, which contribute to its diverse chemical and biological properties.
特性
分子式 |
C20H18N2O4 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
4-[(3aS,4R,9bR)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
InChI |
InChI=1S/C20H18N2O4/c1-11-5-10-16(22(25)26)17-14-3-2-4-15(14)19(21-18(11)17)12-6-8-13(9-7-12)20(23)24/h2-3,5-10,14-15,19,21H,4H2,1H3,(H,23,24)/t14-,15+,19+/m1/s1 |
InChIキー |
FUCGARSSSYZRAC-VCBZYWHSSA-N |
異性体SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O |
正規SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11587751.png)
![4,4-dimethyl-13-methylsulfanyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11587766.png)
![2-(1-Benzylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B11587778.png)
![3-{[3-Cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B11587780.png)
![(5Z)-2-(3-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587787.png)

![8-ethyl-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11587803.png)

![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11587810.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11587817.png)
![methyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11587821.png)
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11587838.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11587841.png)
![(5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11587842.png)
